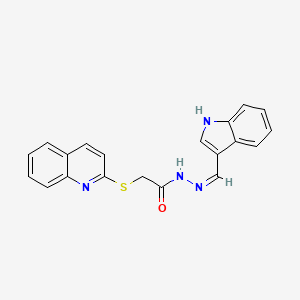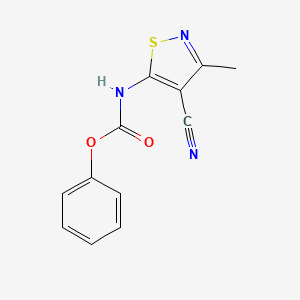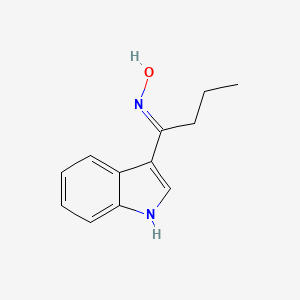![molecular formula C15H18ClNO4 B5968132 methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5968132.png)
methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate, commonly known as MCAP, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MCAP is a synthetic compound that has been synthesized through a multi-step process and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
MCAP works by inhibiting the activity of acetyl-CoA carboxylase, which is an enzyme that is involved in the synthesis of fatty acids. By inhibiting this enzyme, MCAP reduces the production of fatty acids and promotes the breakdown of existing fatty acids. This mechanism of action has been found to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MCAP include the inhibition of fatty acid synthesis, the promotion of fatty acid oxidation, and the regulation of gene expression and epigenetic modifications. MCAP has also been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MCAP in lab experiments is its high purity and yield, which makes it an ideal compound for research applications. However, one of the limitations of using MCAP is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are many future directions for the use of MCAP in scientific research, including its use in the development of new therapies for metabolic disorders, such as obesity and diabetes. MCAP may also have potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of MCAP and its mechanism of action.
Conclusion:
In conclusion, MCAP is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MCAP has been found to have various biochemical and physiological effects, including the inhibition of fatty acid synthesis and the regulation of gene expression and epigenetic modifications. While there are some limitations to the use of MCAP in lab experiments, its potential applications in the development of new therapies make it a promising compound for future research.
Métodos De Síntesis
The synthesis of MCAP is a multi-step process that involves the reaction of 3-chlorophenol with acetic anhydride to produce 3-chloroacetophenone. This compound is then reacted with piperidine and methyl chloroformate to produce MCAP. The synthesis of MCAP has been optimized to produce high yields and purity, making it an ideal compound for research applications.
Aplicaciones Científicas De Investigación
MCAP has been found to have various scientific research applications, including its use as a chemical probe to study the role of acetyl-CoA in cellular metabolism. MCAP has also been used to study the inhibition of fatty acid synthesis and the regulation of lipogenesis. In addition, MCAP has been used to study the role of acetyl-CoA in the regulation of gene expression and epigenetic modifications.
Propiedades
IUPAC Name |
methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-20-15(19)11-5-7-17(8-6-11)14(18)10-21-13-4-2-3-12(16)9-13/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCOZUYAEVYJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5968056.png)
![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)

![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B5968081.png)

![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5968083.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide](/img/structure/B5968098.png)
![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)
![1-ethyl-4-[4-(4-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B5968119.png)

![3-(benzyloxy)-1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5968146.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5968150.png)